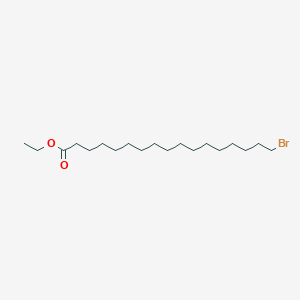
Ethyl 17-bromoheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 17-bromoheptadecanoate is an organic compound with the molecular formula C19H37BrO2 It is a brominated fatty acid ester, specifically an ethyl ester of 17-bromoheptadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 17-bromoheptadecanoate can be synthesized through the esterification of 17-bromoheptadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 17-bromoheptadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 17-hydroxyheptadecanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: 17-hydroxyheptadecanoate.
Reduction: 17-bromoheptadecanol.
Oxidation: 17-bromoheptadecanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 17-bromoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated fatty acid derivatives.
Biology: Studied for its potential effects on cellular processes and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 17-bromoheptadecanoate involves its interaction with biological membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific molecular targets. Additionally, the ester group can undergo hydrolysis, releasing the active 17-bromoheptadecanoic acid, which may interact with various metabolic pathways.
Comparación Con Compuestos Similares
Methyl 17-bromoheptadecanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
17-bromoheptadecanoic acid: The free acid form of the compound.
17-hydroxyheptadecanoate: A hydroxylated derivative.
Uniqueness: this compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological interactions compared to its methyl ester or free acid counterparts.
Propiedades
Fórmula molecular |
C19H37BrO2 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
ethyl 17-bromoheptadecanoate |
InChI |
InChI=1S/C19H37BrO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
Clave InChI |
PMIYRWBWOVKVKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




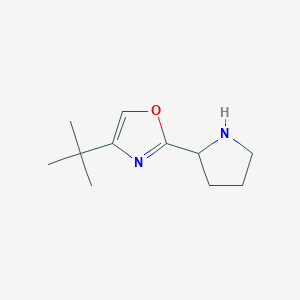
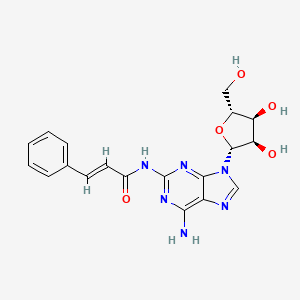
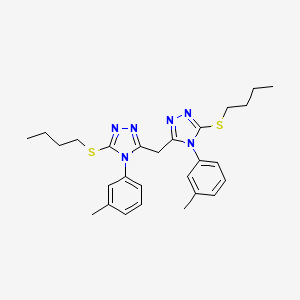
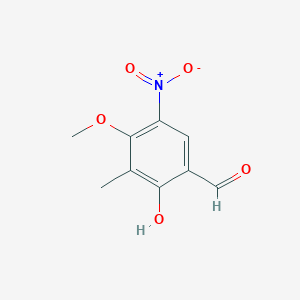
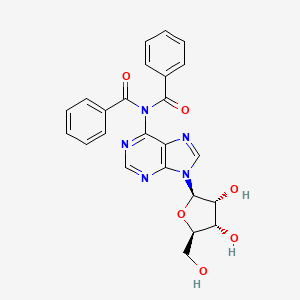

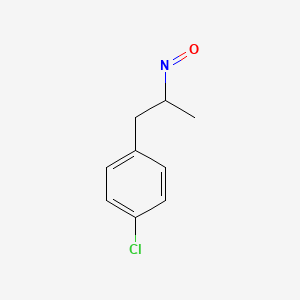
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
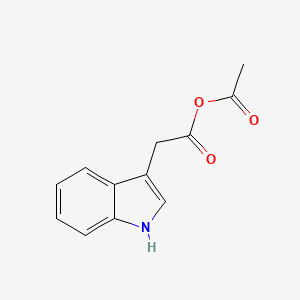
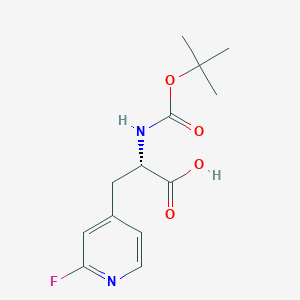
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
